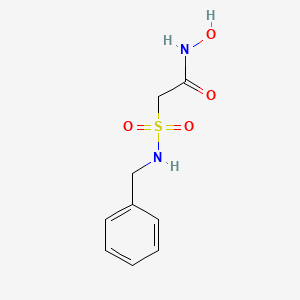![molecular formula C10H8INOS B12624625 2-[(3-Iodophenyl)methyl]-1,2-thiazol-3(2H)-one CAS No. 918108-19-7](/img/structure/B12624625.png)
2-[(3-Iodophenyl)methyl]-1,2-thiazol-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-Iodophenyl)methyl]-1,2-thiazol-3(2H)-one is an organic compound with a unique structure that includes an iodophenyl group attached to a thiazolone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Iodophenyl)methyl]-1,2-thiazol-3(2H)-one typically involves the reaction of 3-iodobenzyl bromide with thiosemicarbazide, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
the synthesis on a larger scale would likely involve optimization of the reaction conditions to increase yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(3-Iodophenyl)methyl]-1,2-thiazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolone ring to a thiazolidine ring.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Wissenschaftliche Forschungsanwendungen
2-[(3-Iodophenyl)methyl]-1,2-thiazol-3(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of 2-[(3-Iodophenyl)methyl]-1,2-thiazol-3(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The iodophenyl group can enhance binding affinity through halogen bonding, while the thiazolone ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(3-Iodophenyl)methyl]guanidine: This compound shares the iodophenyl group but has a different core structure, leading to different chemical and biological properties.
Methylisothiazolinone: While structurally different, this compound also contains a thiazole ring and is used as a biocide.
Uniqueness
2-[(3-Iodophenyl)methyl]-1,2-thiazol-3(2H)-one is unique due to the presence of both the iodophenyl group and the thiazolone ring. This combination allows for a wide range of chemical reactions and interactions with biological molecules, making it a versatile compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
918108-19-7 |
|---|---|
Molekularformel |
C10H8INOS |
Molekulargewicht |
317.15 g/mol |
IUPAC-Name |
2-[(3-iodophenyl)methyl]-1,2-thiazol-3-one |
InChI |
InChI=1S/C10H8INOS/c11-9-3-1-2-8(6-9)7-12-10(13)4-5-14-12/h1-6H,7H2 |
InChI-Schlüssel |
LUAMXMKELMPXSJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)I)CN2C(=O)C=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,4-difluorophenyl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione](/img/structure/B12624550.png)
![1-Imidazolidinecarboxamide, N-[4-[[2-(1-ethyl-1H-imidazol-4-yl)thieno[3,2-b]pyridin-7-yl]oxy]-3-fluorophenyl]-3-(4-fluorophenyl)-2-oxo-](/img/structure/B12624556.png)
![6-(4-Fluorophenyl)-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12624560.png)

![(2-Aminothieno[2,3-c]pyridin-3-yl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B12624577.png)


![4-[(4-{4-[Bis(2-hydroxyethyl)amino]butyl}phenyl)methoxy]phenol](/img/structure/B12624604.png)

![1-Methyl-2-[(1-phenylbut-3-en-2-yl)oxy]benzene](/img/structure/B12624631.png)
![N-(3-((4-chlorobenzyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B12624634.png)



